![molecular formula C7H4ClF2N3 B14062630 6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family These compounds are known for their diverse biological activities and are widely studied in pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with difluoromethylating agents. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-b]pyridazine scaffold can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide, along with catalysts like palladium and copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and can be used in the development of bioactive molecules and probes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups can influence its binding affinity and selectivity towards certain enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications
Uniqueness
6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of the difluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold for designing compounds with improved pharmacokinetic properties .
Properties
Molecular Formula |
C7H4ClF2N3 |
---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
6-chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-1-2-6-11-3-4(7(9)10)13(6)12-5/h1-3,7H |
InChI Key |
AMMKNESBMRUELU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C(F)F)Cl |
Origin of Product |
United States |
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